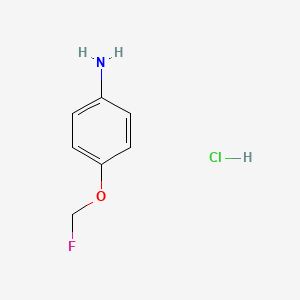
4-(Fluoromethoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethoxy)aniline hydrochloride: is an organic compound with the molecular formula C7H8ClFNO It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethoxy)aniline hydrochloride typically involves the following steps:
Starting Material: The process begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, resulting in chlorodifluoromethoxybenzene.
Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction: Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene yields 4-(Fluoromethoxy)aniline.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-(Fluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(Fluoromethoxy)aniline hydrochloride is used as a building block in organic synthesis. It is a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It serves as a model compound to understand the interaction of fluorinated aromatic compounds with biological molecules .
Medicine: Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the synthesis of agrochemicals and polymers .
Mécanisme D'action
The mechanism of action of 4-(Fluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The fluoromethoxy group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(Difluoromethoxy)aniline: This compound has two fluorine atoms in the methoxy group, which can alter its chemical and biological properties.
4-Fluoroaniline: A simpler derivative with a single fluorine atom, used as a precursor in various chemical syntheses.
4-(Trifluoromethoxy)aniline: Contains three fluorine atoms in the methoxy group, often used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 4-(Fluoromethoxy)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C7H9ClFNO |
|---|---|
Poids moléculaire |
177.60 g/mol |
Nom IUPAC |
4-(fluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c8-5-10-7-3-1-6(9)2-4-7;/h1-4H,5,9H2;1H |
Clé InChI |
JEBXVJUHADFQEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


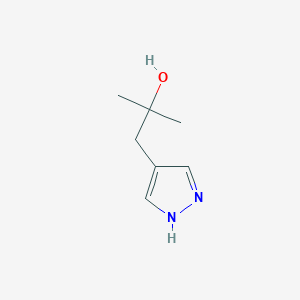

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)

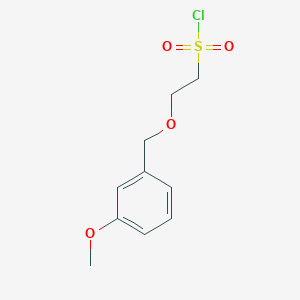

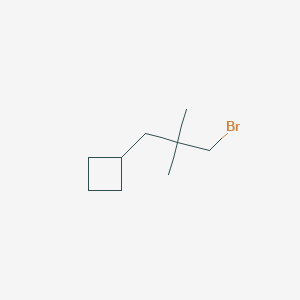



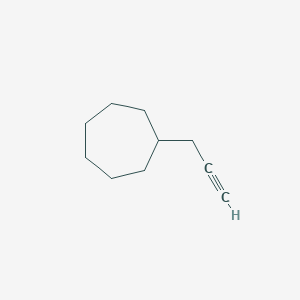


![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
